molecular formula C13H8ClFN2 B13673954 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13673954
M. Wt: 246.67 g/mol
InChI Key: HBDZZWQITQZBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 2-fluorobenzaldehyde in the presence of a chlorinating agent. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

6-chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8ClFN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H

InChI Key

HBDZZWQITQZBRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Cl)F

Origin of Product

United States

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